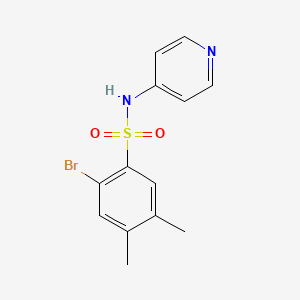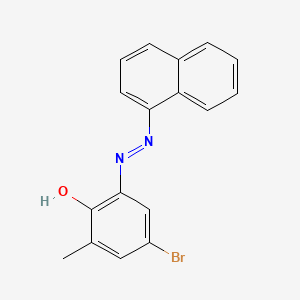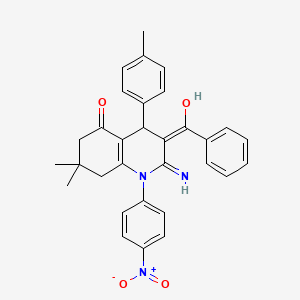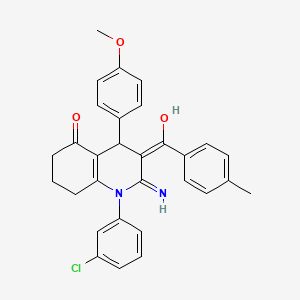![molecular formula C27H24N6O5S2 B13378747 5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)
5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule featuring multiple functional groups, including hydroxyl, oxo, propyl, phenyl, and furyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Introduction of the hydroxyl and oxo groups via oxidation reactions.
- Attachment of the propyl, phenyl, and furyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features may enable binding to specific biological targets.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hydroxy-6-[(7-hydroxy-5-oxo-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 7-hydroxy-6-[(7-hydroxy-5-oxo-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of “7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)(5-phenyl-2-furyl)methyl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C27H24N6O5S2 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
7-hydroxy-6-[(7-hydroxy-5-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H24N6O5S2/c1-3-8-17-30-32-24(36)20(22(34)28-26(32)39-17)19(16-13-12-15(38-16)14-10-6-5-7-11-14)21-23(35)29-27-33(25(21)37)31-18(40-27)9-4-2/h5-7,10-13,19,34-35H,3-4,8-9H2,1-2H3 |
Clé InChI |
BWYZPESZNQUQRR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN2C(=O)C(=C(N=C2S1)O)C(C3=CC=C(O3)C4=CC=CC=C4)C5=C(N=C6N(C5=O)N=C(S6)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378668.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)

![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)

![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378702.png)

![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378726.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)


![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![[3-Amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B13378765.png)
